Cas no 886901-17-3 (2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide)
2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 2-(benzenesulfonamido)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
- 2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
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- Inchi: 1S/C21H16N4O6S2/c1-31-17-11-13(25(27)28)12-18-19(17)22-21(32-18)23-20(26)15-9-5-6-10-16(15)24-33(29,30)14-7-3-2-4-8-14/h2-12,24H,1H3,(H,22,23,26)
- InChI Key: KTKIJXJRIJWMNM-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=C(OC)C=C([N+]([O-])=O)C=C2S1)(=O)C1=CC=CC=C1NS(C1=CC=CC=C1)(=O)=O
2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2618-0015-2μmol |
2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
886901-17-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2618-0015-5μmol |
2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
886901-17-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2618-0015-10μmol |
2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
886901-17-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2618-0015-20μmol |
2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
886901-17-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2618-0015-1mg |
2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
886901-17-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2618-0015-2mg |
2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
886901-17-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2618-0015-3mg |
2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
886901-17-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2618-0015-4mg |
2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
886901-17-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2618-0015-5mg |
2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
886901-17-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2618-0015-10mg |
2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
886901-17-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Introduction to 2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS No. 886901-17-3) and Its Emerging Applications in Chemical Biology
The compound 2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, identified by the CAS number 886901-17-3, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their unique structural features and biological activities. The presence of both sulfonamide and benzamide functional groups, coupled with a benzothiazole core, endows this molecule with a diverse array of chemical properties that make it a promising candidate for further investigation.
Recent advancements in the field of medicinal chemistry have highlighted the importance of sulfonamide-containing compounds in drug discovery. Sulfonamides are well-known for their ability to act as bioisosteres, substituting for other functional groups while maintaining or even enhancing biological activity. In particular, the sulfonamido moiety in 2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide contributes to its solubility and interaction with biological targets. This has led to its exploration as an intermediate in the synthesis of novel therapeutic agents targeting various diseases.
The benzothiazole scaffold is another critical component of this compound, known for its broad spectrum of biological activities. Benzothiazoles are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties. The nitro group at the 6-position of the benzothiazole ring in 2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide further enhances its pharmacological potential by increasing electron density and facilitating interactions with biological receptors. This structural feature has been exploited in several drug candidates that exhibit enhanced efficacy compared to their unsubstituted counterparts.
One of the most compelling aspects of 2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is its potential as a scaffold for developing new therapeutic agents. The combination of the sulfonamide and benzamide groups provides multiple sites for chemical modification, allowing researchers to fine-tune its biological activity. For instance, modifications at the 4-methoxy group on the benzothiazole ring can influence its metabolic stability and binding affinity to target proteins. Such flexibility makes this compound an attractive starting point for structure-based drug design.
Recent studies have demonstrated the utility of 2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide in investigating enzyme inhibition and receptor binding. Its sulfonamide moiety has been shown to interact with metal ions and enzymes, making it a valuable tool in developing inhibitors for therapeutic targets such as carbonic anhydrase and various proteases. Additionally, the benzthiazole core has been implicated in modulating nuclear factor kappa B (NFκB) signaling pathways, which are central to inflammatory responses. This dual functionality positions 886901-17-3 as a multifaceted compound with implications in both anti-inflammatory and anticancer therapies.
The synthetic pathways for producing 2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide have also seen significant advancements. Modern synthetic techniques allow for efficient construction of its complex framework while maintaining high purity standards. These methods often involve multi-step reactions starting from readily available precursors such as anthranilic acid derivatives and thioanisole derivatives. The use of palladium-catalyzed cross-coupling reactions has further streamlined the synthesis, enabling scalable production suitable for both research and industrial applications.
In terms of pharmacokinetic properties, 886901-17-3 exhibits promising characteristics that make it suitable for further development into a drug candidate. Preliminary studies indicate good solubility in aqueous media due to the presence of polar functional groups like sulfonamides and amides. This solubility is crucial for oral bioavailability and intravenous administration. Additionally, preliminary toxicity assessments have shown low acute toxicity profiles, suggesting potential safety for further clinical investigation.
The role of computational chemistry in understanding the behavior of 2-benzenesulfonamido-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide cannot be overstated. Molecular modeling techniques have been employed to predict its binding modes to target proteins and assess its pharmacophoric features. These computational studies provide valuable insights into how structural modifications might impact its biological activity. For instance, virtual screening has identified analogs with enhanced binding affinity or selectivity against specific enzymes or receptors.
Future directions for research on 886901-17-3 include exploring its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The benzthiazole scaffold has shown promise in modulating cholinergic systems, which are implicated in these conditions. Additionally, its anti-inflammatory properties make it a candidate for treating autoimmune diseases like rheumatoid arthritis and psoriasis. By leveraging its unique structural features through rational drug design principles derived from computational models and experimental data.
In conclusion,2-benzenesulfonamido-N-(4-methoxy--nitro--benzothiazol--yl)-benzamide (CAS No.--886901--17--3) stands out as a versatile molecule with significant potential across multiple therapeutic areas including oncology,inflammation,and neurology.* Its structural attributes,*combined*with*advances*in synthetic methodologies*and*computational*chemistry,*make*it*a*promising*scaffold*for*future*drug*development.*Continued*investigation*into*its*biochemical*basis*and*predictive*molecular*bioactivity*will*certainly*yield*further*evidence*of*its*treasure*trove*promise.*
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